

# A Technical Guide to the Core Structural Features of Syringin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Syringin

Cat. No.: B1682858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the key structural features of the **syringin** molecule (also known as Eleutheroside B or lilacin).[1][2] **Syringin** is a naturally occurring phenylpropanoid glycoside widely distributed in various plants, including those from the Acanthopanax and Syringa genera.[3][4] It is recognized for its significant pharmacological activities, including immunomodulatory, anti-inflammatory, anti-tumor, and neuroprotective effects.[3][5] A thorough understanding of its molecular architecture is crucial for structure-activity relationship (SAR) studies, synthetic derivatization, and the development of novel therapeutics.

## Core Molecular Architecture

**Syringin** (Molecular Formula:  $C_{17}H_{24}O_9$ ; Average Molecular Weight: 372.37 g/mol) is a composite structure formed from two primary building blocks: a phenylpropanoid aglycone and a glucose sugar moiety.[3][6] These units are covalently joined by a specific glycosidic bond.

The fundamental structure consists of:

- An Aglycone Core: The non-sugar portion is sinapyl alcohol, a substituted phenylpropanoid. [1][6]
- A Glycosidic Linkage: An O-glycosidic bond connects the aglycone to the sugar.[6]

- A Sugar Moiety: The sugar component is a single D-glucose unit in its pyranose form.[1][2]

The systematic IUPAC name for **syringin** is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,4,5-triol.[1][6]

Caption: 2D representation of the **syringin** molecule's core structure.

## Detailed Structural Features

The aglycone of **syringin** is derived from sinapyl alcohol. Its key features are:

- Aromatic System: A symmetrically 1,3,4,5-tetrasubstituted benzene ring forms the core of the aglycone.[7]
- Methoxy Groups: Two methoxy (-OCH<sub>3</sub>) groups are present at the C-3 and C-5 positions of the aromatic ring.[8] These groups are electron-donating and influence the chemical reactivity and properties of the molecule.
- Propenol Side Chain: A three-carbon side chain, specifically an (E)-3-hydroxy-1-propenyl group, is attached to the C-1 position of the ring.[2][6] The trans (E) configuration of the double bond is a critical stereochemical feature.
- Phenolic Oxygen: The hydroxyl group at the C-4 position of the sinapyl alcohol is engaged in the glycosidic bond, forming a phenoxy linkage to the glucose unit.[1]

The connection between the aglycone and the sugar is a defining feature:

- Type: It is an O-glycosidic bond, linking the anomeric carbon (C-1') of the glucose molecule to the C-4 phenolic oxygen of the aglycone.[1][6]
- Stereochemistry: The bond has a  $\beta$ -configuration, meaning the substituent at the anomeric carbon (the aglycone) is in the equatorial position relative to the glucose ring.[2][6] This configuration is crucial for its interaction with biological targets and its enzymatic hydrolysis.

The carbohydrate component is a single D-glucose unit in its stable six-membered ring (pyranose) conformation.[2][6] The  $\beta$ -anomer is the specific stereoisomer present in **syringin**.

## Quantitative Structural Data

The structural elucidation of **syringin** is heavily reliant on quantitative spectroscopic data. Below are summaries of its key physical and spectral properties.

Table 1: Physicochemical Properties of **Syringin**

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>24</sub> O <sub>9</sub>	[3][4][6]
Molecular Weight	372.37 g/mol	[2][3][4]
Melting Point	192 °C	[2][3][4]
Appearance	Colorless needle crystals	[3][4]

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,4,5-triol |[1][6] |

Table 2: Nuclear Magnetic Resonance (NMR) Data for **Syringin** (in CDCl<sub>3</sub>, 400 MHz)

Position	<sup>1</sup> H-NMR δ (ppm)	<sup>13</sup> C-NMR δ (ppm)	Reference(s)
2, 6	6.75 (s, 2H)	105.48	[8]
3, 5	-	154.41	[8]
4	-	135.92	[8]
1	-	135.32	[8]
7	6.55 (d, J=15.9 Hz)	131.32	[8]
8	6.33 (dt, J=15.9, 5.6 Hz)	130.07	[8]
9	4.22 (dd, J=5.5, 1.2 Hz, 2H)	63.62	[8]
3,5-OCH <sub>3</sub>	3.86 (s, 6H)	57.05	[8]
1'	4.87	105.37	[8]
2'	3.50 (m)	75.77	[8]
3'	3.43 (m)	78.11	[8]
4'	3.44 (m)	71.38	[8]
5'	3.23 (m)	77.88	[8]

| 6' | 3.81 (m), 3.70 (m) | 62.62 [[8]] |

Table 3: Mass Spectrometry (MS) Data for **Syringin**

Ionization Mode	Observed Ion	m/z	Reference(s)
ESI (Positive)	[M+Na] <sup>+</sup>	395.2	[8]

| ESI (Negative) | [M-H+formic acid]<sup>-</sup> | 417 [[7]] |

## Experimental Protocols for Structural Elucidation

The determination of **syringin**'s structure relies on a combination of modern spectroscopic and chromatographic techniques.

NMR is the most powerful tool for determining the detailed covalent structure and stereochemistry of natural products like **syringin**.

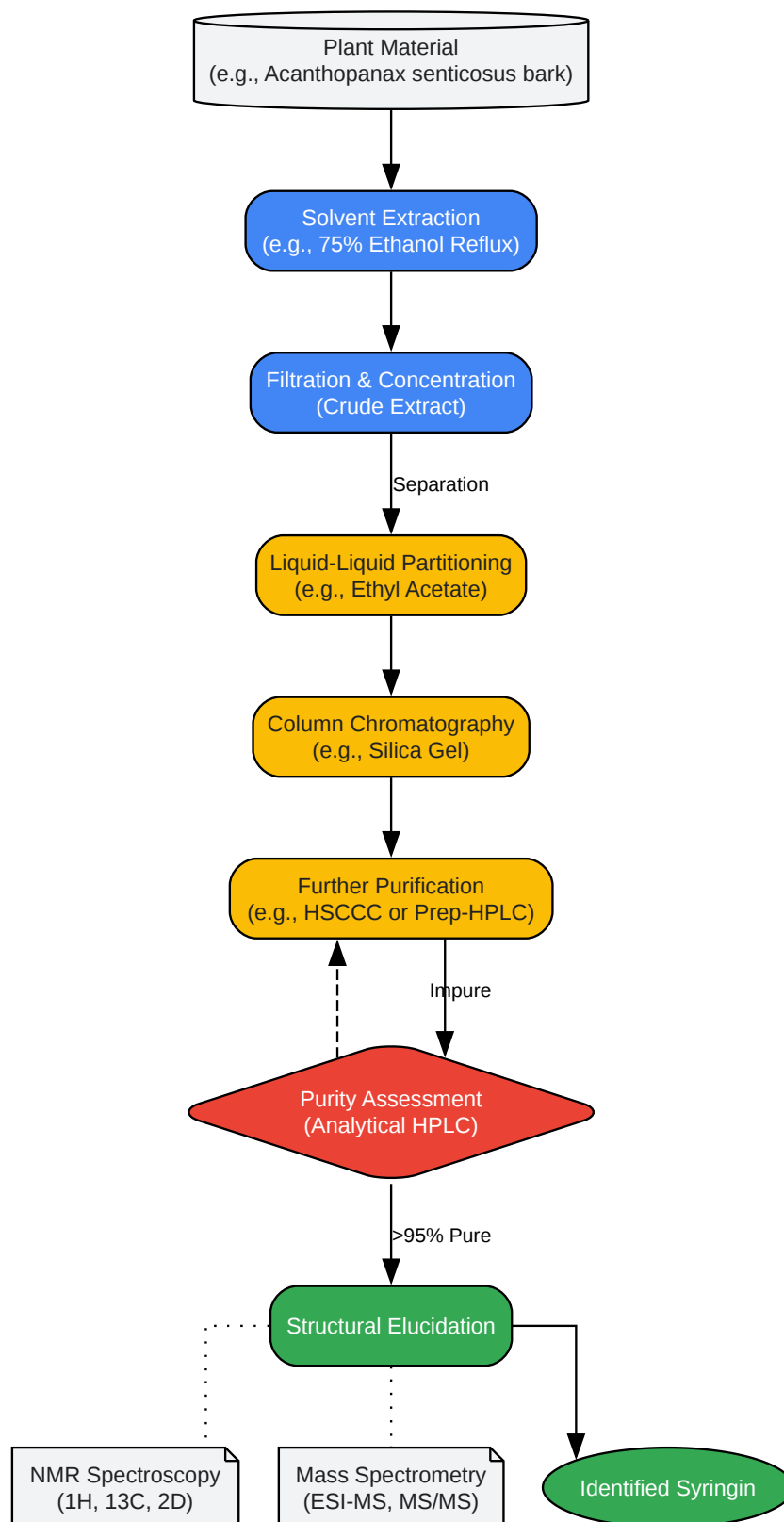
- Objective: To identify the carbon-hydrogen framework, establish connectivity between atoms, and confirm stereochemical relationships.
- Methodology:
  - Sample Preparation: A pure sample of **syringin** (typically 1-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ; or methanol-d<sub>4</sub>,  $\text{CD}_3\text{OD}$ ) within an NMR tube.<sup>[8][9]</sup> Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
  - Data Acquisition: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).<sup>[7][8]</sup> A suite of experiments is typically performed:
    - <sup>1</sup>H-NMR: Provides information about the number, environment, and connectivity of protons. Signal multiplicity (singlet, doublet, etc.) and coupling constants (J values) reveal adjacent protons.<sup>[10]</sup>
    - <sup>13</sup>C-NMR: Reveals the number and type of carbon atoms (e.g., aromatic, olefinic, aliphatic, methoxy).<sup>[10]</sup>
    - 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments, such as linking the aglycone to the glucose unit via the glycosidic bond.<sup>[8][11]</sup>
  - Data Analysis: The collected spectra are processed and interpreted to assign each proton and carbon signal to a specific atom in the molecule, confirming the structure shown previously.

MS is used to determine the precise molecular weight and elemental formula of **syringin** and to gain structural information from its fragmentation patterns.

- Objective: To confirm the molecular formula and provide evidence for the constituent parts of the molecule.
- Methodology:
  - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
  - Ionization: Soft ionization techniques like Electrospray Ionization (ESI) are typically used for glycosides as they minimize fragmentation and allow for the observation of the intact molecular ion.<sup>[8][12]</sup> ESI is highly compatible with liquid chromatography (LC) for online analysis.<sup>[12]</sup>
  - Analysis: The analysis is commonly performed in positive ion mode. Glycosides like **syringin** often form adducts with sodium ions, leading to a prominent  $[M+Na]^+$  peak, which is used to confirm the molecular weight.<sup>[6][8]</sup>
  - Tandem MS (MS/MS): To gain further structural insight, the molecular ion can be selected and fragmented (e.g., via Collision-Induced Dissociation, CID). The resulting fragment ions can provide evidence for the loss of the sugar moiety, confirming the mass of both the aglycone and the glycan.<sup>[13]</sup>

## Visualization of a Standard Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural identification of **syringin** from a plant source.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and identification of **syringin**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Showing Compound Syringin (FDB011657) - FooDB [foodb.ca]
- 2. Syringin [drugfuture.com]
- 3. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Syringin | C<sub>17</sub>H<sub>24</sub>O<sub>9</sub> | CID 5316860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protocatechuic Acid and Syringin from *Saussurea neoserrata* Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syringin: A Phenylpropanoid Glycoside Compound in *Cirsium brevicaule* A. GRAY Root Modulates Adipogenesis | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Core Structural Features of Syringin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682858#key-structural-features-of-the-syringin-molecule]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)